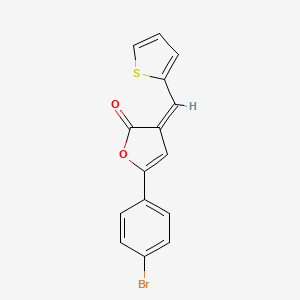

![molecular formula C16H18N2O3S B5768051 N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)

N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

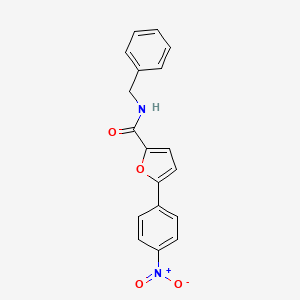

“N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the linear formula C15H16N2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide” is represented by the formula C15H16N2O3S . The compound has a molecular weight of 304.37 .Aplicaciones Científicas De Investigación

Analgesic Activity

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide has been investigated for its analgesic properties. In a series of N-phenylacetamide sulphonamides, this compound exhibited good analgesic activity, comparable to or even superior to paracetamol . Further studies could explore its mechanism of action and potential clinical applications.

Mecanismo De Acción

Target of Action

The primary target of N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the biosynthesis of purine nucleotides and thymidine . This disruption can lead to antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide prevents the conversion of DHF to THF, leading to a decrease in the production of these essential biomolecules .

Result of Action

The inhibition of DHFR by N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide can lead to significant antimicrobial and antitumor activities . This is due to the disruption of nucleotide and amino acid biosynthesis, which are essential for cell growth and proliferation .

Propiedades

IUPAC Name |

N-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-9-16(10-12(11)2)22(20,21)18-15-7-5-14(6-8-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUSVKKAWKFGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)

![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

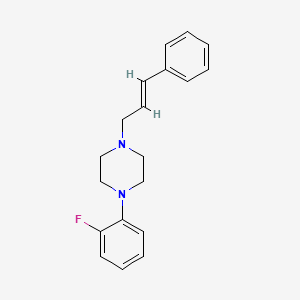

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)